3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-methoxy-N-methylpropanamide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-methoxy-N-methylpropanamide is a compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidinone core, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-methoxy-N-methylpropanamide can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For instance, the use of hafnium triflate (Hf(OTf)4) as a catalyst under solvent-free conditions has been shown to be highly efficient . The reaction typically proceeds at elevated temperatures, often requiring refluxing in ethanol or other suitable solvents.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of task-specific ionic liquids (TSILs) as catalysts has been explored to enhance the efficiency and environmental friendliness of the process . These catalysts can be easily recovered and reused, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the dihydropyrimidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-methoxy-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets. The dihydropyrimidinone core can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl): Another derivative with potential therapeutic applications.
Uniqueness
What sets 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-methoxy-N-methylpropanamide apart is its specific substitution pattern, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C9H13N3O4 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C9H13N3O4/c1-11(16-2)8(14)4-6-12-5-3-7(13)10-9(12)15/h3,5H,4,6H2,1-2H3,(H,10,13,15) |
InChI Key |
BKIKAJGEOWDBKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCN1C=CC(=O)NC1=O)OC |
Origin of Product |
United States |
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